molecular formula C11H8FNO B6324709 2-(4-Fluorophenyl)pyridin-3-ol CAS No. 478483-55-5

2-(4-Fluorophenyl)pyridin-3-ol

Cat. No.: B6324709
CAS No.: 478483-55-5
M. Wt: 189.19 g/mol
InChI Key: SVAHQZGOKOAEOL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of phenylpyridines This compound features a pyridine ring substituted with a fluorophenyl group at the 2-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The hydroxyl and fluorophenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)pyridin-4-ol
  • 2-(4-Fluorophenyl)pyridin-2-ol
  • 2-(4-Fluorophenyl)-6-methylpyridin-3-ol

Uniqueness

2-(4-Fluorophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3-position and the fluorophenyl group at the 2-position allows for unique interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-fluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAHQZGOKOAEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627821
Record name 2-(4-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478483-55-5
Record name 2-(4-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-3-hydroxypyridine (50 g, 0.29 mol), sodium carbonate (64 g, 0.60 mol), toluene (600 ml), and water (300 ml) were combined in a 2 liter 3-necked flask with condenser and N2 bubbler. A steady stream of N2 was passed over the reaction mixture while warming to 50° C. over 30 minutes. Tetrakis(triphenylphosphine) palladium(0) (10 g) was slurried in water then added to the reaction mixture then 4-fluorobenzeneboronic acid (46 g, 0.33 mol) was slurried in ethanol (100 ml) and added. The reaction mixture was refluxed for 5 hours then cooled and stirred at room temperature for 3 days. The organic layer was decanted off and concentrated in vacuo and the aqueous layer saturated with potassium carbonate and extracted with ethyl acetate (×4). The organics were combined and concentrated in vacuo then ethyl acetate (200 ml) added and the mixture heated. A yellow powder settled in the flask which was filtered off to give the title compound (25.1 g, 46%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
10 g
Type
catalyst
Reaction Step Seven
Yield
46%

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